6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
6-Chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by a fused bicyclic core structure. Key structural features include:
- Chloro substituent at position 6 of the benzoxazine ring, which enhances electrophilic reactivity and influences binding interactions .
- Sulfonyl group attached to a 3-(trifluoromethyl)phenyl moiety at position 4, contributing to electron-withdrawing effects and metabolic stability .
- Carboxylic acid at position 2, enabling hydrogen bonding and solubility modulation .
Properties
IUPAC Name |
6-chloro-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO5S/c17-10-4-5-13-12(7-10)21(8-14(26-13)15(22)23)27(24,25)11-3-1-2-9(6-11)16(18,19)20/h1-7,14H,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWGCOAFDFFOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using sulfonyl chlorides in the presence of a base.
Chlorination and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro and sulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects on Solubility and Lipophilicity
- In contrast, the carboxymethyl analog () improves solubility due to its polar side chain but may hinder blood-brain barrier penetration .
- The methylsulfonyl analog () has a lower molecular weight (289.7 g/mol vs. ~430 g/mol for the target compound) but was discontinued, possibly due to oxidative instability of the methylsulfonyl group .
Electronic and Steric Modifications
- However, the loss of the electron-withdrawing CF₃ group may diminish interaction with cationic residues in target proteins .
- The dual sulfonyl analog () exhibits stronger acidity (predicted pKa ~1.5 vs. ~2.0 for the target compound), which could enhance ionic interactions in biological systems .
Research and Development Considerations
- Synthesis Challenges : The trifluoromethylphenylsulfonyl group requires specialized sulfonation reagents (e.g., SO₃H derivatives), increasing synthetic complexity compared to methylsulfonyl analogs .
- Safety and Regulatory Status : Similar compounds (e.g., ) are labeled "for research use only," emphasizing the need for rigorous toxicity profiling before clinical translation .
- Patent Landscape : Derivatives like 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide (CAS 861209-40-7) highlight industrial interest in benzoxazine-based therapeutics .
Biological Activity
6-Chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS Number: 866134-76-1) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a benzoxazine moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure contributes to its interactions with biological targets, particularly in enzymatic pathways.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit multi-target activity. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to various biological targets.
1. Enzyme Inhibition
Studies have shown that benzoxazine derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance:
- Cholinesterases : Compounds structurally related to benzoxazines have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory constants (IC50 values) for related compounds have been reported in the range of 10–20 μM, suggesting moderate activity against these enzymes .
- Cyclooxygenases : The compound's potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has also been explored, with findings indicating significant inhibition at specific concentrations .
2. Antioxidant Activity
Benzoxazine derivatives are known for their antioxidant properties. The ability to scavenge free radicals and inhibit lipid peroxidation has been documented, contributing to their potential therapeutic applications in oxidative stress-related diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
Case Study 1: Inhibition of AChE and BChE
In a comparative study, derivatives with similar structural features were tested against AChE and BChE. Compounds exhibited IC50 values ranging from 5.4 μM to 24.3 μM depending on substituents on the phenyl ring . These findings suggest that modifications in the molecular structure can significantly impact biological activity.
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of related compounds were assessed using various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Compounds demonstrated varying degrees of cytotoxicity, with some showing promising results at micromolar concentrations .
Summary of Biological Activities
The summarized biological activities of this compound include:
| Activity Type | Target Enzyme/Cell Type | IC50 Values (μM) | Notes |
|---|---|---|---|
| AChE Inhibition | AChE | 10.4 - 19.2 | Moderate inhibition observed |
| BChE Inhibition | BChE | 7.7 - 30.1 | Varies with structural modifications |
| Antioxidant Activity | Free Radical Scavenging | Not specified | Potential therapeutic applications |
| Cytotoxicity | MCF-7 Cells | Varies | Some derivatives show significant effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
